acetic acid,(2S)-2,5-diaminopentanoic acid

Description

Nomenclature and Structural Representations in Scientific Literature

In scientific literature, precision in nomenclature is paramount for the unambiguous identification of chemical compounds. Acetic acid, (2S)-2,5-diaminopentanoic acid is identified through a systematic IUPAC name and various synonyms. L-ornithine, the base component, is the L-enantiomer of ornithine, a non-proteinogenic α-amino acid. nih.gov Structurally, it features a pentanoic acid backbone with amino groups at the alpha (C2) and delta (C5) positions. nih.gov The "(2S)" designation specifies the stereochemistry at the chiral alpha-carbon, which is crucial for its biological activity. creative-proteomics.com The acetate (B1210297) salt is formed by the reaction of the basic L-ornithine with acetic acid.

Below is a table summarizing the key identifiers and properties for L-ornithine and its acetate salt.

| Property | L-Ornithine | L-Ornithine Acetate |

| Systematic Name | (2S)-2,5-diaminopentanoic acid wikipedia.org | (S)-2,5-Diaminopentanoic acid compound with acetic acid (1:1) lookchem.com |

| Common Synonyms | L-(+)-Ornithine, (S)-2,5-diaminovaleric acid nih.govwikipedia.org | L-Ornithine Acetate Salt ncats.io |

| CAS Number | 70-26-8 wikipedia.org | 60259-81-6 glentham.com |

| Molecular Formula | C₅H₁₂N₂O₂ creative-proteomics.com | C₇H₁₆N₂O₄ glentham.comnih.gov |

| Molecular Weight | 132.16 g/mol nih.govcreative-proteomics.com | 192.21 g/mol glentham.com |

This table presents nomenclature and basic chemical properties for L-ornithine and L-ornithine acetate based on data from scientific databases.

Historical Context of L-Ornithine Research and its Acetate Salt

The study of L-ornithine dates back to 1877, when it was first identified by the chemist Jaffe from ornithuric acid, a compound found in the urine of birds; its name is derived from the Greek word "ornis," meaning bird. sigmaaldrich.com However, its profound biological importance was not fully realized until the elucidation of the urea (B33335) cycle by Hans Krebs and Kurt Henseleit in 1932. This discovery positioned L-ornithine as a central catalyst in the metabolic pathway responsible for detoxifying ammonia (B1221849) in mammals. wikipedia.org

The development of various salt forms of L-ornithine, including the acetate salt, is a more recent aspect of its history, driven by pharmaceutical and research needs. Creating salts like L-ornithine acetate, L-ornithine L-aspartate (LOLA), and L-ornithine phenylacetate (B1230308) (OPA) can improve the stability, solubility, and bioavailability of the parent compound for experimental and potential therapeutic applications. wikipedia.orgnih.govresearchgate.net Research into these different salts aims to optimize the delivery and efficacy of L-ornithine for modulating the metabolic pathways in which it participates.

Significance of L-Ornithine as a Non-Proteinogenic Amino Acid and Key Metabolite in Biological Systems

L-ornithine is classified as a non-proteinogenic amino acid, which means it is not encoded by the genetic code and is not incorporated into proteins during ribosomal protein synthesis. lifetein.com Despite this, it is a crucial molecule in cellular metabolism with several key functions.

Its most prominent role is as an essential intermediate in the urea cycle, which primarily occurs in the liver. creative-proteomics.com In this cycle, L-ornithine acts as a carrier, accepting a carbamoyl (B1232498) group to form L-citrulline, and is regenerated from L-arginine in the final step, which also produces urea. wikipedia.orgsigmaaldrich.com This process is the body's primary mechanism for disposing of excess nitrogen, a toxic byproduct of amino acid catabolism. creative-proteomics.comdrugbank.com

Beyond the urea cycle, L-ornithine serves as a metabolic precursor for the synthesis of other vital biomolecules. It is the starting point for the production of polyamines, such as putrescine and spermine (B22157), which are essential for cell proliferation and differentiation. drugbank.com It can also be converted into other amino acids, including proline and glutamate (B1630785). sigmaaldrich.com

The table below details the primary metabolic roles of L-Ornithine.

| Metabolic Role | Pathway | Significance | Key Enzymes |

| Ammonia Detoxification | Urea Cycle creative-proteomics.com | Acts as a catalytic intermediate to convert toxic ammonia into excretable urea. wikipedia.orgsigmaaldrich.com | Ornithine Transcarbamylase, Arginase creative-proteomics.comwikipedia.org |

| Precursor for Polyamines | Polyamine Biosynthesis drugbank.com | Serves as the substrate for the synthesis of putrescine, spermine, and spermidine (B129725), crucial for cell growth. | Ornithine Decarboxylase (ODC) nih.gov |

| Precursor for Amino Acids | Amino Acid Metabolism sigmaaldrich.com | Can be converted to proline and glutamate, contributing to the cellular amino acid pool. | Ornithine Aminotransferase (OAT) drugbank.com |

| Precursor for Arginine | Urea Cycle/Arginine Biosynthesis wikipedia.org | Acts as a precursor for citrulline and subsequently arginine in various tissues. nih.gov | Ornithine Transcarbamylase wikipedia.org |

This table summarizes the significant metabolic functions of L-ornithine in biological systems.

Overview of Current Academic Research Themes and Challenges Pertaining to L-Ornithine Acetate

Current academic research involving L-ornithine and its salts, including L-ornithine acetate, is focused on several key areas, from industrial biotechnology to potential clinical applications. A significant research theme is the metabolic engineering of microorganisms, such as Corynebacterium glutamicum, to enhance the production of L-ornithine for the pharmaceutical and food industries. nih.govfrontiersin.org Strategies include reducing byproduct formation, increasing the supply of precursors like glutamate, and overcoming feedback inhibition to improve fermentation yields. nih.govfrontiersin.org

Another major research area is the investigation of ornithine salts for their therapeutic potential, particularly in managing hyperammonemia associated with liver diseases like cirrhosis and acute liver failure. wikipedia.orgnih.gov Studies on L-ornithine phenylacetate (OPA) have shown it can lower ammonia levels by providing both a substrate for the urea cycle (ornithine) and an alternative pathway for nitrogen excretion via the formation and renal clearance of phenylacetylglutamine. nih.govnih.gov Research has also uncovered novel mechanisms, such as the removal of the ammoniagenic amino acid glycine (B1666218) via the formation of phenylacetylglycine. researchgate.net

Research also explores the role of L-ornithine in attenuating physical fatigue, with studies suggesting it may improve energy efficiency and promote ammonia excretion during exercise. wikipedia.orgresearchgate.net

Despite promising research, several challenges remain. The industrial production of L-ornithine through microbial fermentation often suffers from low yields, making it not fully cost-effective and presenting an ongoing challenge for metabolic engineers. nih.govresearchgate.net In the clinical research sphere, the efficacy of ornithine salts can be inconsistent. For example, a major clinical trial of L-ornithine L-aspartate (LOLA) in patients with acute liver failure did not demonstrate a significant benefit in reducing ammonia levels or improving survival, highlighting the complexity of treating such conditions and the need for further research into different formulations and patient populations. researchgate.net These challenges underscore the need for continued investigation to fully understand and harness the metabolic potential of L-ornithine and its various salt forms.

Structure

3D Structure of Parent

Properties

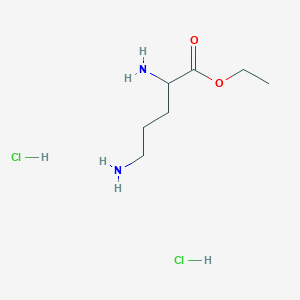

IUPAC Name |

ethyl 2,5-diaminopentanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDABGPSQJJTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Biosynthesis of L Ornithine and Its Acetate Salt

Chemical Synthesis Pathways for L-Ornithine Acetate (B1210297)

The chemical synthesis of L-ornithine and its subsequent salt formation with acetic acid involves several established and evolving methodologies. These range from classical hydrolytic procedures to more sophisticated stereoselective techniques.

Classical Chemical Approaches to L-Ornithine Synthesis

Historically, the chemical synthesis of L-ornithine has often relied on the hydrolysis of L-arginine. google.comgoogle.com This method involves the cleavage of the guanidino group from L-arginine to yield L-ornithine. One common approach utilizes basic hydrolysis, for instance, with barium hydroxide (B78521), followed by purification steps to isolate the L-ornithine. researchgate.net Another described method involves dissolving L-arginine in water, heating it with calcium hydroxide in the presence of a phase-transfer catalyst like crown ether and a promoter such as choline. google.com The reaction mixture is then subjected to a series of pH adjustments and filtration steps to remove byproducts and isolate the L-ornithine. google.com While effective, these classical methods can sometimes be accompanied by side reactions, such as racemization or the formation of citrulline. google.com

Stereoselective Synthesis Methodologies for L-Ornithine

Ensuring the correct stereochemistry (the L-configuration) is crucial for the biological activity of ornithine. Stereoselective synthesis aims to produce a single enantiomer of the target molecule. ethz.ch This can be achieved through several strategies, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch For the synthesis of L-ornithine and its derivatives, stereoselective methods are employed to control the formation of the chiral center at the alpha-carbon.

One approach involves the stereoselective reduction of a common enone-derived amino acid. nih.gov This can be controlled by either the substrate itself or by a chiral reagent. nih.gov For instance, the synthesis of (2S,3R)-threo-β-hydroxy ornithine, a derivative of ornithine, has been achieved in a stereoselective manner through the C2 opening of an epoxy alcohol with benzyl (B1604629) isocyanate. tandfonline.com Such methods are vital for producing enantiomerically pure L-ornithine for pharmaceutical applications. thieme.de

Salt Formation Mechanisms for L-Ornithine Acetate

L-ornithine acetate is formed through a standard acid-base reaction between L-ornithine and acetic acid. L-ornithine, being a diamino acid, has two basic amino groups and one acidic carboxyl group. The reaction with acetic acid, a weak acid, results in the protonation of one or both of the amino groups by the acetic acid, forming the acetate salt.

A patented method describes the creation of L-ornithine acetate as an intermediate in the synthesis of L-ornithine phenylacetate (B1230308). google.com In this process, L-ornithine or a salt thereof (like L-ornithine hydrochloride) is intermixed with a solution containing acetic acid to form L-ornithine acetate. google.com This intermediate salt can then be used in subsequent reactions. google.com The formation of the salt is a straightforward ionic interaction between the positively charged ammonium (B1175870) groups of L-ornithine and the negatively charged acetate ion.

Biotechnological and Enzymatic Production of L-Ornithine

Biotechnological routes offer a sustainable and environmentally friendly alternative to chemical synthesis for producing L-ornithine. These methods utilize microorganisms or isolated enzymes to catalyze the desired reactions.

Microbial Fermentation Strategies for L-Ornithine Production (e.g., Corynebacterium glutamicum, Escherichia coli, Bacillus amyloliquefaciens)

Metabolic engineering of various microorganisms has been extensively explored to overproduce L-ornithine.

Corynebacterium glutamicum : This bacterium is a well-established industrial workhorse for amino acid production. nih.gov Strategies to enhance L-ornithine production in C. glutamicum focus on several key areas:

Blocking Competing Pathways: The gene argF, which encodes ornithine carbamoyltransferase that converts L-ornithine to L-citrulline, is often deleted to prevent the consumption of L-ornithine. frontiersin.org

Deregulation of Biosynthesis: The repressor protein ArgR, which negatively regulates the arginine biosynthesis operon, is inactivated to increase the expression of genes involved in L-ornithine synthesis. frontiersin.orgnih.gov Inactivation of argR in one strain improved the L-ornithine yield from 20.5 to 28.3 g/L. frontiersin.orgnih.gov

Increasing Precursor Supply: Enhancing the availability of the precursor glutamate (B1630785) is a common strategy. scilit.com Overexpression of glutamate dehydrogenase has been shown to increase the intracellular glutamate pool and subsequently L-ornithine production. frontiersin.org

Cofactor Engineering: The biosynthesis of L-ornithine requires NADPH. nih.govfrontiersin.org Increasing the intracellular availability of NADPH has been shown to be crucial for improving L-ornithine yields. nih.govscilit.com

Adaptive Evolution: A combination of gene deletions and adaptive evolution has been used to develop strains with significantly enhanced L-ornithine production, with one evolved strain producing 24.1 g/L of L-ornithine in a 5-L bioreactor. nih.gov

| Microorganism | Metabolic Engineering Strategy | Resulting L-Ornithine Titer/Yield | Reference |

| Corynebacterium glutamicum | Inactivation of the transcriptional repressor ArgR. | 28.3 g/L | frontiersin.orgnih.gov |

| Corynebacterium glutamicum | Adaptive evolution of a gene-deleted strain. | 24.1 g/L | nih.gov |

| Corynebacterium glutamicum | Overexpression of argJ (ornithine acetyltransferase). | Increased yield from 28.3 to 31.6 g/L. | frontiersin.org |

| Corynebacterium glutamicum | Heterologous expression of xylAB operon for xylose utilization. | 18.9 g/L | frontiersin.orgnih.gov |

Escherichia coli : As a well-characterized model organism, E. coli is also a popular choice for metabolic engineering to produce L-ornithine. Strategies include:

Disruption of Degradative Pathways: Deletion of genes encoding ornithine decarboxylases (speC and speF) prevents the conversion of ornithine to putrescine. nih.gov Similarly, deleting the arginine decarboxylase gene (adiA) prevents arginine degradation. nih.gov

Feedback Inhibition Removal: Introducing feedback-resistant variants of enzymes like N-acetylglutamate synthase (argA) is a key strategy to overcome metabolic regulation. nih.gov

Enhancing Ornithine Biosynthesis: Overexpression of the ornithine biosynthetic genes (argC-E) can increase the pool of ornithine available for accumulation. nih.gov

Improving Export: Overexpression of exporter proteins can facilitate the secretion of L-ornithine from the cell, thereby reducing potential feedback inhibition and toxicity. nih.gov An engineered E. coli strain with several of these modifications produced 11.64 g/L of arginine, a direct downstream product of ornithine, in batch fermentation. nih.gov

Bacillus amyloliquefaciens : This bacterium has been engineered for L-ornithine production, particularly from non-grain raw materials like inulin. nih.gov Key engineering steps include:

Blocking Byproduct Formation: Knocking out the polyglutamate synthase gene (pgsBCA) prevents the synthesis of γ-polyglutamic acid, a major byproduct. nih.gov

Preventing L-Ornithine Catabolism: Deleting genes such as argF (ornithine carbamoyltransferase) and speF (ornithine decarboxylase) prevents the degradation of L-ornithine. nih.govresearchgate.net

Blocking Competing Pathways: Deleting the gene for glutamate 5-kinase (proB) blocks the synthesis of proline, which competes with L-ornithine for the precursor glutamate. nih.govresearchgate.net Deletion of proB led to a significant increase in L-ornithine titer, reaching 5.26 g/L in one engineered strain. nih.gov

Enzymatic Biotransformations for L-Ornithine Synthesis (e.g., L-ornithine acetyltransferase)

Enzymatic methods for L-ornithine synthesis offer high specificity and mild reaction conditions. One key enzyme in the biosynthesis of L-ornithine is L-ornithine acetyltransferase (OAT), also known as acetylornithine deacetylase in some organisms. modelseed.org

In the cyclic pathway of arginine biosynthesis found in organisms like Corynebacterium glutamicum, L-ornithine acetyltransferase (encoded by argJ) catalyzes the transfer of an acetyl group from N-acetyl-L-ornithine to L-glutamate, producing L-ornithine and N-acetyl-L-glutamate. frontiersin.org This reaction is a crucial step in regenerating N-acetyl-L-glutamate, which is an allosteric activator of N-acetylglutamate kinase, a key regulatory enzyme in the pathway.

However, the activity of ornithine acetyltransferase can be inhibited by L-ornithine, creating a feedback inhibition loop. frontiersin.org Overcoming this inhibition is a target for metabolic engineering. For instance, overexpression of the argJ gene in an engineered C. glutamicum strain led to an increase in L-ornithine yield from 28.3 to 31.6 g/L. frontiersin.org

In other organisms like Escherichia coli, the pathway is linear, and an enzyme called acetylornithine deacetylase (encoded by argE) catalyzes the hydrolysis of Nα-acetyl-L-ornithine to L-ornithine and acetate. researchgate.netfrontiersin.org This is the final step in the synthesis of L-ornithine from glutamate in these bacteria. researchgate.net

Genetic Engineering and Metabolic Engineering Approaches in L-Ornithine Biosynthesis Optimization

The industrial production of L-ornithine heavily relies on microbial fermentation, with significant efforts dedicated to optimizing yields through genetic and metabolic engineering. frontiersin.orgnih.gov Corynebacterium glutamicum and Escherichia coli are the most commonly engineered microorganisms for this purpose. frontiersin.orgnih.gov The core strategies revolve around maximizing the metabolic flux towards L-ornithine while minimizing its consumption by competing pathways. nih.gov

Key metabolic engineering strategies include:

Blocking Competing Pathways: To channel precursors towards L-ornithine, genes in competing metabolic branches are deleted. A common target is the gene proB, which is involved in proline biosynthesis, a pathway that also uses glutamate as a precursor. nih.govnih.gov Another crucial step is deleting genes that convert L-ornithine into other products, such as argF, which encodes ornithine carbamoyltransferase, the enzyme that converts L-ornithine to L-citrulline. nih.govresearchgate.net The conversion of L-ornithine to putrescine can also be blocked by inactivating ornithine decarboxylase, encoded by speF. nih.gov

Deregulation of Biosynthetic Pathways: The L-ornithine biosynthetic pathway is naturally under tight regulation. The arg operon, which contains the key genes for ornithine synthesis (argCJBD), is repressed by the ArgR protein. nih.gov Deleting the argR gene removes this repression, leading to increased expression of the biosynthetic enzymes and enhanced L-ornithine production. nih.govnih.gov Furthermore, feedback inhibition of enzymes like N-acetylglutamate kinase by the final product, L-arginine, is a major bottleneck. frontiersin.org Engineering feedback-resistant versions of this enzyme can significantly boost production. nih.gov

Enhancing Precursor and Cofactor Supply: Increasing the availability of the primary precursor, L-glutamate, is a critical optimization step. nih.gov This can be achieved by overexpressing glutamate dehydrogenase. nih.gov The biosynthesis of L-ornithine from glutamate is also dependent on the cofactor NADPH, with two moles required for every mole of L-ornithine produced. frontiersin.org Redirecting carbon flux towards the pentose (B10789219) phosphate (B84403) pathway, which generates NADPH, is a successful strategy to improve the cofactor supply and, consequently, L-ornithine yields. nih.gov

Optimizing Gene Expression: Overexpression of the core biosynthetic genes, argCJBD, often from a plasmid, directly increases the enzymatic capacity of the pathway, leading to higher production titers. nih.gov

These combined approaches have resulted in significant increases in L-ornithine production. For instance, systematic engineering of C. glutamicum, involving the deletion of proB, argF, and argR, combined with overexpression of the argCJBD operon and enhancement of the NADPH supply, led to the production of 51.5 g/L of L-ornithine in fed-batch cultivation. nih.gov

Table 1: Genetic Engineering Strategies for L-Ornithine Production

| Strategy | Gene Target(s) | Organism | Purpose | Reference |

|---|---|---|---|---|

| Block By-product Formation | argF | C. glutamicum, E. coli | Prevent conversion of L-ornithine to L-citrulline. | nih.govnih.gov |

| Block Competing Pathway | proB | C. glutamicum, E. coli | Block proline biosynthesis to save glutamate precursor. | nih.govnih.gov |

| Remove Transcriptional Repression | argR | C. glutamicum, E. coli | Derepress the arg operon for higher enzyme expression. | nih.govnih.gov |

| Enhance Precursor Supply | gdh (overexpression) | C. glutamicum | Increase intracellular L-glutamate concentration. | nih.gov |

| Enhance Cofactor Supply | zwf, tkt operon | C. glutamicum | Redirect flux to pentose phosphate pathway to increase NADPH. | nih.gov |

| Overexpress Biosynthetic Pathway | argCJBD operon | C. glutamicum | Increase the catalytic capacity for L-ornithine synthesis. | nih.gov |

In Vivo Biosynthesis Pathways of L-Ornithine

In living organisms, L-ornithine is synthesized through two primary, interconnected pathways. One route begins with L-glutamate and proceeds through a series of acetylated intermediates, while the other generates L-ornithine from L-arginine as part of the urea (B33335) cycle.

This pathway is the principal route for de novo L-ornithine synthesis in most bacteria and plants. usda.govmdpi.com It involves a series of enzymatic steps that convert L-glutamate into L-ornithine, using acetyl-CoA as a key component to protect the α-amino group of glutamate, thereby preventing its spontaneous cyclization and separating this pathway from proline biosynthesis. nih.gov

The key enzymatic reactions are as follows:

N-acetylglutamate synthase (NAGS) , encoded by argA, catalyzes the acetylation of L-glutamate using acetyl-CoA to form N-acetyl-L-glutamate (NAG). frontiersin.orgwikipedia.org This is often a key regulatory step. usda.gov

N-acetylglutamate kinase (NAGK) , encoded by argB, phosphorylates NAG to yield N-acetyl-γ-glutamyl-phosphate. frontiersin.orgusda.gov This step is frequently subject to feedback inhibition by arginine. frontiersin.org

N-acetyl-gamma-glutamyl-phosphate reductase , encoded by argC, reduces the phosphorylated intermediate to N-acetyl-L-glutamate-5-semialdehyde. This reaction requires NADPH. frontiersin.orgusda.gov

Acetylornithine aminotransferase (ACOAT) , encoded by argD, catalyzes the transamination of N-acetyl-L-glutamate-5-semialdehyde to form Nα-acetyl-L-ornithine. frontiersin.orgwikipedia.org

The final step, the removal of the acetyl group to yield L-ornithine, can occur via two different mechanisms, defining either a linear or a cyclic pathway (discussed further in 2.3.3 and 2.3.4). mdpi.comnih.gov

Table 2: Enzymes in the L-Glutamate to L-Ornithine Pathway

| Enzyme | EC Number | Reaction Step | Reference |

|---|---|---|---|

| N-acetylglutamate synthase (NAGS) | 2.3.1.1 | L-glutamate → N-acetyl-L-glutamate | frontiersin.orgusda.govwikipedia.org |

| N-acetylglutamate kinase (NAGK) | 2.7.2.8 | N-acetyl-L-glutamate → N-acetyl-γ-glutamyl-phosphate | frontiersin.orgusda.gov |

| N-acetyl-gamma-glutamyl-phosphate reductase | 1.2.1.38 | N-acetyl-γ-glutamyl-phosphate → N-acetyl-L-glutamate-5-semialdehyde | usda.govqmul.ac.uk |

| Acetylornithine aminotransferase (ACOAT) | 2.6.1.11 | N-acetyl-L-glutamate-5-semialdehyde → Nα-acetyl-L-ornithine | frontiersin.orgwikipedia.org |

| Ornithine acetyltransferase (OAT) / Acetylornithine deacetylase | 2.3.1.35 / 3.5.1.16 | Nα-acetyl-L-ornithine → L-ornithine | mdpi.comnih.govqmul.ac.uk |

In ureotelic organisms, including mammals, L-ornithine is famously regenerated during the urea cycle, a pathway primarily occurring in the liver to detoxify ammonia (B1221849). creative-proteomics.comnih.gov The final step of this cycle involves the hydrolysis of L-arginine to produce urea and L-ornithine. creative-proteomics.commetwarebio.com

This reaction is catalyzed by a single enzyme:

Arginase: This manganese-containing enzyme (EC 3.5.3.1) cleaves the guanidinium (B1211019) group from L-arginine. nih.govresearchgate.net The L-ornithine produced is then transported back into the mitochondria to participate in another round of the urea cycle, while the urea is excreted. creative-proteomics.comembopress.org

There are two main isoforms of arginase: Arginase I, which is cytosolic and highly expressed in the liver for its role in the urea cycle, and Arginase II, a mitochondrial enzyme found in various tissues where it is involved in regulating arginine and ornithine levels for other purposes, such as proline and polyamine synthesis. nih.gov

N-acetyl-L-ornithine is a crucial, non-proteinogenic amino acid that serves as the direct precursor to L-ornithine in the biosynthetic pathway originating from glutamate. medchemexpress.com Its formation from N-acetyl-L-glutamate-5-semialdehyde is catalyzed by acetylornithine aminotransferase (ACOAT). wikipedia.orgwikipedia.org

The conversion of N-acetylornithine to L-ornithine is a pivotal step that distinguishes two variations of the glutamate pathway:

Linear Pathway: In this pathway, the enzyme acetylornithine deacetylase (EC 3.5.1.16) hydrolyzes N-acetylornithine to produce L-ornithine and acetate. nih.govmedchemexpress.com This pathway results in the loss of the acetyl group.

Cyclic Pathway: A more energy-efficient route involves the enzyme ornithine acetyltransferase (OAT) , also known as glutamate N-acetyltransferase (EC 2.3.1.35). mdpi.comwikipedia.org This enzyme catalyzes the transfer of the acetyl group from N-acetylornithine directly to a molecule of L-glutamate. genome.jp This reaction yields L-ornithine and regenerates N-acetyl-L-glutamate (NAG), the first intermediate of the pathway. mdpi.com This recycling of the acetyl group makes the cycle energetically favorable. mdpi.com

The primary routes for L-ornithine synthesis exhibit significant variation across different domains of life.

Microorganisms: Most bacteria, such as E. coli and C. glutamicum, primarily synthesize ornithine from glutamate using the acetylated pathway. usda.govwikipedia.org Many utilize the energy-conserving cyclic pathway where ornithine acetyltransferase (OAT) recycles the acetyl group. mdpi.com However, some bacteria possess the linear pathway with acetylornithine deacetylase. nih.gov In certain microorganisms like Pseudomonas aeruginosa, a single enzyme (ACOAT) can function dually in both the biosynthesis of arginine (from glutamate) and its catabolism. nih.gov

Plants: Similar to microorganisms, the de novo synthesis of L-ornithine in plants occurs predominantly from L-glutamate via the acetylated intermediate pathway. usda.govresearchgate.net The cyclic pathway, which recycles N-acetyl-glutamate, is considered the main route. mdpi.com While plants possess the arginase enzyme and can produce ornithine from arginine, this is typically associated with specific circumstances like protein mobilization during seed germination, rather than being the primary biosynthetic route. usda.gov In plants, ornithine is a critical branch-point metabolite, serving as a precursor not only for arginine but also for polyamines and various alkaloids in the cytosol. usda.govmdpi.com

Animals: In contrast to plants and microbes, animals obtain a significant portion of their arginine from their diet. Therefore, the catabolic breakdown of arginine by arginase in the urea cycle is a major source of L-ornithine. usda.gov While the enzymatic machinery to synthesize ornithine from glutamate exists in mammals, its primary role is to produce the allosteric activator N-acetylglutamate for the urea cycle, rather than bulk ornithine production. nih.gov

Biochemical Pathways and Metabolic Roles of L Ornithine

L-Ornithine in the Urea (B33335) Cycle and Nitrogen Metabolism

L-Ornithine is a fundamental component of the urea cycle, a metabolic pathway primarily occurring in the liver that converts toxic ammonia (B1221849) into urea for excretion. creative-proteomics.comwikipedia.orgnews-medical.net This cycle is crucial for the disposal of excess nitrogen, a byproduct of amino acid catabolism. wikipedia.org L-Ornithine acts as a catalytic intermediate that is regenerated at the end of the cycle. wikipedia.org The process begins with the formation of carbamoyl (B1232498) phosphate (B84403) from ammonia and bicarbonate in the mitochondria. news-medical.net This carbamoyl phosphate then enters the urea cycle, where it reacts with ornithine. wikipedia.org The cycle ultimately produces urea, which is transported to the kidneys for excretion, and regenerates ornithine, which is transported back into the mitochondria to continue the cycle. wikipedia.orgdacollege.org

Ornithine as a Substrate for Ornithine Transcarbamylase (OTC)

Within the mitochondrial matrix of liver cells, L-ornithine serves as the specific substrate for the enzyme ornithine transcarbamylase (OTC). wikipedia.orgnih.gov OTC catalyzes the condensation of ornithine and carbamoyl phosphate to produce L-citrulline and phosphate. creative-proteomics.comnews-medical.netwikipedia.org This reaction is a critical step in the urea cycle, incorporating nitrogen from ammonia (via carbamoyl phosphate) into the cycle's intermediates. creative-proteomics.com The citrulline produced is then transported out of the mitochondria into the cytosol for the subsequent reactions of the cycle. news-medical.netnih.gov The efficiency of this step is vital for preventing the accumulation of ammonia, a potent neurotoxin. youtube.com A deficiency in OTC is the most common inherited disorder of the urea cycle, leading to hyperammonemia. nih.govyoutube.com

Interconnections with Arginine and Citrulline Metabolism

L-Ornithine's metabolism is intricately linked with that of L-arginine and L-citrulline. L-Ornithine is produced from L-arginine in the final step of the urea cycle, a reaction catalyzed by the cytosolic enzyme arginase, which cleaves arginine to yield urea and ornithine. wikipedia.orgdacollege.org This ornithine can then be transported back into the mitochondria to participate in another round of the cycle. dacollege.org Conversely, the citrulline produced from ornithine in the mitochondria is a precursor for the synthesis of arginine in the cytosol. nih.gov Through a series of enzymatic reactions involving argininosuccinate (B1211890) synthetase and argininosuccinate lyase, citrulline is converted to arginine. wikipedia.org Isotopic tracer studies in mice have confirmed that arginine is a primary precursor for citrulline synthesis, both directly and through its conversion to ornithine. nih.gov This interconnectedness highlights a dynamic relationship where these amino acids can be interconverted to meet metabolic demands. creative-proteomics.comnih.gov

| Enzyme | Substrate(s) | Product(s) | Cellular Location | Metabolic Pathway |

| Ornithine Transcarbamylase (OTC) | L-Ornithine, Carbamoyl Phosphate | L-Citrulline, Phosphate | Mitochondria | Urea Cycle |

| Arginase | L-Arginine, Water | L-Ornithine, Urea | Cytosol | Urea Cycle |

| Argininosuccinate Synthetase | L-Citrulline, Aspartate, ATP | Argininosuccinate, AMP, Pyrophosphate | Cytosol | Urea Cycle |

| Argininosuccinate Lyase | Argininosuccinate | L-Arginine, Fumarate | Cytosol | Urea Cycle |

L-Ornithine as a Precursor for Polyamine Synthesis

Beyond its role in the urea cycle, L-ornithine is the essential starting material for the biosynthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157). creative-proteomics.commpbio.comnih.govnih.gov Polyamines are small, polycationic molecules that are indispensable for a variety of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. creative-proteomics.comnih.gov They play a crucial role in stabilizing nucleic acid structures and are involved in transcription and translation. wikipedia.org

Decarboxylation of Ornithine by Ornithine Decarboxylase (ODC) to Form Putrescine

The first and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to form the diamine putrescine. wikipedia.orgwikiwand.com This irreversible reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, ornithine decarboxylase (ODC). nih.govresearchgate.net ODC is a highly regulated enzyme, and its activity is a critical control point for polyamine production. nih.gov The reaction involves the removal of the carboxyl group from ornithine, releasing carbon dioxide and yielding putrescine. wikipedia.org This step commits ornithine to the polyamine biosynthetic pathway. wikiwand.com

Further Biosynthesis of Spermidine and Spermine from Putrescine

Putrescine, the product of ornithine decarboxylation, serves as the backbone for the synthesis of higher polyamines, spermidine and spermine. researchgate.net This involves the sequential addition of aminopropyl groups, which are donated by decarboxylated S-adenosylmethionine (dcSAM). nih.gov

Spermidine Synthesis: Spermidine synthase catalyzes the transfer of an aminopropyl group from dcSAM to one of the primary amino groups of putrescine, forming the triamine spermidine. nih.govresearchgate.net

Spermine Synthesis: Subsequently, spermine synthase transfers a second aminopropyl group from another molecule of dcSAM to spermidine, yielding the tetramine (B166960) spermine. nih.govresearchgate.net

The synthesis of these polyamines from the ornithine-derived putrescine is crucial for normal cellular function and development. nih.govbohrium.com

| Precursor | Enzyme | Product | Function of Product |

| L-Ornithine | Ornithine Decarboxylase (ODC) | Putrescine | Precursor for spermidine and spermine. wikipedia.org |

| Putrescine | Spermidine Synthase | Spermidine | Essential for cell growth and proliferation. nih.gov |

| Spermidine | Spermine Synthase | Spermine | Stabilizes DNA and involved in gene expression. wikipedia.org |

Regulation of Polyamine Biosynthesis by Ornithine

L-ornithine is a critical precursor for the synthesis of polyamines, which are small, positively charged organic molecules essential for cell growth and proliferation. The regulation of polyamine biosynthesis is tightly controlled, and ornithine availability plays a significant role in this process. The conversion of ornithine to putrescine, the first step in polyamine synthesis, is catalyzed by the enzyme ornithine decarboxylase (ODC). youtube.com This reaction is considered the rate-limiting step in the pathway. youtube.comembopress.org

The regulation of ODC is complex, occurring at the transcriptional, translational, and protein turnover levels. nih.gov Polyamines themselves are key feedback regulators of their own synthesis. nih.gov High levels of polyamines, particularly spermidine and spermine, inhibit ODC activity. nih.govnih.gov This feedback inhibition is mediated in part by a protein called antizyme (AZ). embopress.orgnih.gov Polyamines induce the synthesis of antizyme, which then binds to ODC, targeting it for degradation by the proteasome in a ubiquitin-independent manner. embopress.org

Research has shown that spermine is the most potent polyamine in regulating ODC activity, followed by spermidine, while putrescine is the least effective. nih.gov In some organisms, such as E. coli, polyamines can also regulate the biosynthesis of ornithine itself from precursors like glutamic acid, thereby controlling the substrate availability for polyamine synthesis. asm.orgasm.org Studies in Arabidopsis thaliana suggest that ornithine itself may be a key regulator of polyamine biosynthesis, potentially overriding the control exerted by the biosynthetic enzymes under certain conditions. oup.com

L-Ornithine Metabolism in Proline and Glutamate (B1630785) Synthesis

L-ornithine is a central intermediate that connects the urea cycle with the synthesis of other amino acids, notably proline and glutamate. This metabolic link is crucial for maintaining nitrogen balance and providing precursors for various cellular processes.

Conversion of Ornithine to Glutamate-γ-Semialdehyde

The conversion of L-ornithine to glutamate-γ-semialdehyde (GSA) is a key step that channels ornithine into proline and glutamate synthesis. This reaction is catalyzed by the enzyme ornithine aminotransferase (OAT), which transfers the δ-amino group of ornithine to α-ketoglutarate, yielding GSA and glutamate. GSA is an important branch-point metabolite, standing at the crossroads of proline and glutamate formation.

Pathways Leading to Proline Formation from Ornithine

Glutamate-γ-semialdehyde, derived from ornithine, can spontaneously cyclize to form Δ¹-pyrroline-5-carboxylate (P5C). P5C is then reduced to proline by the enzyme P5C reductase (PYCR), utilizing NADH or NADPH as a cofactor. This pathway provides a direct route for the synthesis of proline from ornithine, which is particularly important under certain physiological and pathological conditions.

Other Metabolic Processes Involving L-Ornithine

Beyond its roles in the urea cycle and the synthesis of polyamines, proline, and glutamate, L-ornithine participates in other significant metabolic pathways.

Role in Creatine (B1669601) Synthesis Pathways

While not a direct precursor, L-ornithine is linked to creatine synthesis through its relationship with arginine. Arginine is a direct precursor for creatine synthesis, and ornithine is a product of the arginase-catalyzed reaction that also produces urea. The availability of arginine for creatine synthesis can be influenced by arginase activity. By competing with other arginine-consuming pathways, the urea cycle, where ornithine is a key component, can indirectly affect the flux of arginine towards creatine production.

Involvement in Nitric Oxide (NO) Production

L-ornithine plays an indirect but significant role in the production of nitric oxide (NO). NO is a critical signaling molecule synthesized from L-arginine by the enzyme nitric oxide synthase (NOS). L-ornithine is a competitive inhibitor of arginase, the enzyme that converts L-arginine to ornithine and urea. By inhibiting arginase, L-ornithine can increase the bioavailability of L-arginine for NOS, thereby promoting NO synthesis. This interplay between ornithine and arginine metabolism is crucial for regulating NO production in various physiological contexts.

Table of Compounds

| Compound Name | Chemical Formula |

| L-Ornithine | C₅H₁₂N₂O₂ |

| Putrescine | C₄H₁₂N₂ |

| Spermidine | C₇H₁₉N₃ |

| Spermine | C₁₀H₂₆N₄ |

| L-Proline | C₅H₉NO₂ |

| L-Glutamate | C₅H₉NO₄ |

| Glutamate-γ-semialdehyde | C₅H₉NO₃ |

| Δ¹-Pyrroline-5-carboxylate | C₅H₇NO₂ |

| Creatine | C₄H₉N₃O₂ |

| L-Arginine | C₆H₁₄N₄O₂ |

| Nitric Oxide | NO |

| Urea | CH₄N₂O |

| α-Ketoglutarate | C₅H₆O₅ |

This article focuses on the intricate biochemical pathways and diverse metabolic roles of L-ornithine, a non-proteinogenic amino acid chemically known as (2S)-2,5-diaminopentanoic acid. While it is a component of the salt acetic acid,(2S)-2,5-diaminopentanoic acid, the biological activities discussed herein pertain to the L-ornithine molecule itself.

Regulation of Polyamine Biosynthesis by Ornithine

L-ornithine serves as the essential precursor for the biosynthesis of polyamines, a class of aliphatic polycations vital for cellular processes such as proliferation, differentiation, and apoptosis. The regulation of polyamine levels is a tightly controlled process where ornithine plays a pivotal role.

The initial and rate-limiting step in polyamine synthesis is the decarboxylation of ornithine to form putrescine. youtube.comembopress.org This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). The activity of ODC is subject to complex regulatory mechanisms at the levels of transcription, translation, and protein stability. nih.gov

A primary mode of regulation is feedback inhibition by the end-products of the pathway. nih.gov Elevated intracellular concentrations of polyamines, particularly spermidine and spermine, lead to a decrease in ODC activity. nih.govnih.gov This negative feedback is mediated by a protein known as ODC antizyme (AZ). embopress.orgnih.gov The synthesis of AZ is induced by high polyamine levels. AZ then binds to the ODC monomer, which prevents its dimerization (the active form of the enzyme) and targets it for ubiquitin-independent degradation by the 26S proteasome. embopress.org

Research indicates that spermine is the most potent inhibitor of ODC among the polyamines, followed by spermidine, with putrescine having the least effect. nih.gov Furthermore, studies in plants have suggested that the cellular concentration of ornithine itself can be a key regulatory factor in polyamine synthesis, sometimes even overriding the control exerted by downstream enzymes. oup.comnih.gov In microorganisms like E. coli, polyamines have been shown to regulate the synthesis of ornithine from glutamate, thus controlling the availability of the initial substrate for their own production. asm.orgasm.org

| Molecule | Role |

| L-Ornithine | Precursor for polyamine biosynthesis |

| Ornithine Decarboxylase (ODC) | Rate-limiting enzyme converting ornithine to putrescine |

| Putrescine | The initial diamine product in the pathway |

| Spermidine & Spermine | Higher polyamines that act as feedback inhibitors |

| ODC Antizyme (AZ) | Protein induced by polyamines to promote ODC degradation |

L-Ornithine Metabolism in Proline and Glutamate Synthesis

L-ornithine is a critical metabolic intermediate that links the urea cycle to the synthesis of the amino acids proline and glutamate. This connection is vital for maintaining nitrogen homeostasis and providing building blocks for protein synthesis and other metabolic functions.

The metabolic fate of ornithine towards proline and glutamate synthesis is determined by its conversion to glutamate-γ-semialdehyde (GSA). This transamination reaction is catalyzed by the mitochondrial enzyme ornithine aminotransferase (OAT). OAT transfers the δ-amino group from ornithine to α-ketoglutarate, producing GSA and L-glutamate. GSA is a crucial branch-point metabolite, as its subsequent conversion can lead to either proline or glutamate.

The glutamate-γ-semialdehyde generated from ornithine exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylate (P5C). The spontaneous cyclization of GSA yields P5C. This intermediate is then acted upon by the enzyme P5C reductase (PYCR), which reduces P5C to L-proline in an NAD(P)H-dependent reaction. This pathway represents a significant route for proline biosynthesis, particularly in tissues where OAT is highly expressed.

Other Metabolic Processes Involving L-Ornithine

In addition to its central roles in the urea cycle and the synthesis of polyamines, proline, and glutamate, L-ornithine is involved in other important metabolic pathways.

L-ornithine is indirectly linked to the synthesis of creatine, an essential molecule for energy buffering in muscle and nerve cells. The direct precursor for creatine is L-arginine. L-ornithine is a product of the reaction catalyzed by arginase, which hydrolyzes L-arginine to ornithine and urea. Therefore, the activity of arginase influences the partitioning of L-arginine between the urea cycle (and thus ornithine production) and other pathways, including creatine synthesis. High arginase activity can deplete the L-arginine pool available for creatine production.

L-ornithine plays a significant modulatory role in the synthesis of nitric oxide (NO), a pleiotropic signaling molecule. NO is synthesized from L-arginine by the family of enzymes known as nitric oxide synthases (NOS). The enzyme arginase competes with NOS for their common substrate, L-arginine. L-ornithine can act as an inhibitor of arginase activity. By inhibiting arginase, L-ornithine can increase the intracellular availability of L-arginine for NOS, thereby enhancing the rate of NO production. This regulatory interplay is crucial in physiological and pathophysiological conditions where the balance between NO and polyamine synthesis is critical.

| Enzyme | Abbreviation | Reaction Catalyzed | Metabolic Pathway |

| Ornithine Decarboxylase | ODC | L-Ornithine → Putrescine + CO₂ | Polyamine Synthesis |

| Ornithine Aminotransferase | OAT | L-Ornithine + α-Ketoglutarate ⇌ Glutamate-γ-semialdehyde + L-Glutamate | Proline/Glutamate Synthesis |

| P5C Reductase | PYCR | Δ¹-Pyrroline-5-carboxylate + NAD(P)H → L-Proline + NAD(P)⁺ | Proline Synthesis |

| Arginase | L-Arginine → L-Ornithine + Urea | Urea Cycle / Arginine Metabolism | |

| Nitric Oxide Synthase | NOS | L-Arginine → L-Citrulline + Nitric Oxide | Nitric Oxide Synthesis |

Contribution to Energy Metabolism and Gluconeogenesis (mechanistic research)

L-ornithine's carbon skeleton can be catabolized to provide intermediates for cellular energy production and the synthesis of glucose. This metabolic flexibility links the urea cycle and amino acid degradation with central energy-yielding pathways.

Contribution to Energy Metabolism:

The primary pathway for L-ornithine's entry into central energy metabolism is through its conversion to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. This process is initiated by the mitochondrial enzyme ornithine aminotransferase (OAT) . nih.govnih.gov

The OAT-catalyzed reaction involves the transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding L-glutamate-γ-semialdehyde and L-glutamate. reactome.org L-glutamate-γ-semialdehyde can then be further metabolized to glutamate. Glutamate, in turn, can be oxidatively deaminated by glutamate dehydrogenase (GDH) to produce α-ketoglutarate, which directly enters the TCA cycle for energy production. creative-proteomics.com This pathway effectively channels the carbon atoms of ornithine into a key energy-producing cycle. creative-proteomics.com

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway Connection |

| Ornithine Aminotransferase (OAT) | L-Ornithine, α-Ketoglutarate | L-Glutamate-γ-semialdehyde, L-Glutamate | Links ornithine catabolism to glutamate metabolism. nih.govnih.gov |

| Glutamate Dehydrogenase (GDH) | L-Glutamate | α-Ketoglutarate, Ammonia | Feeds the carbon skeleton into the TCA cycle for energy. creative-proteomics.com |

Contribution to Gluconeogenesis:

The role of L-ornithine in gluconeogenesis—the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates—is more complex and appears to be context-dependent. wikipedia.org

Mechanistic research has yielded seemingly contrasting findings depending on the gluconeogenic precursor and the metabolic state:

Inhibition of Gluconeogenesis from Lactate (B86563): Studies using perfused rat liver have shown that stimulating the urea cycle with ornithine can inhibit gluconeogenesis when lactate is the substrate. nih.gov The proposed mechanism is a shift in the mitochondrial fate of pyruvate (B1213749). Instead of being carboxylated to oxaloacetate (a primary step in gluconeogenesis), pyruvate is preferentially decarboxylated to acetyl-CoA to support the energy demands of the urea cycle. This reduces the availability of oxaloacetate for glucose synthesis. nih.gov

Acceleration of Gluconeogenesis from Alanine (B10760859): Conversely, in the presence of alanine as the gluconeogenic substrate, ornithine has been observed to accelerate glucose production. nih.gov In this scenario, the transamination of ornithine to glutamate, and subsequently to α-ketoglutarate, can indirectly support gluconeogenesis. α-Ketoglutarate can be converted to other TCA cycle intermediates, including oxaloacetate, which can then be withdrawn from the cycle to serve as a precursor for gluconeogenesis.

Upregulation of Gluconeogenesis via Amino Acid Catabolism: Research has also indicated that ornithine aminotransferase can be upregulated by a high-fat diet, which is associated with increased gluconeogenesis via the breakdown of amino acids. researchgate.net This suggests that under certain metabolic conditions, the catabolism of ornithine is part of a broader physiological response to enhance glucose production from amino acid sources.

The following table summarizes the key research findings on L-ornithine's role in gluconeogenesis:

| Research Finding | Experimental Model | Proposed Mechanism | Reference |

| Inhibition of gluconeogenesis from lactate upon urea cycle stimulation. | Perfused rat liver | Diversion of mitochondrial pyruvate from carboxylation (gluconeogenesis) to decarboxylation (TCA cycle). | nih.gov |

| Acceleration of gluconeogenesis from alanine in the presence of ornithine. | Perfused rat liver | Provision of TCA cycle intermediates (via α-ketoglutarate) that can be converted to oxaloacetate for glucose synthesis. | nih.gov |

| Upregulation of ornithine aminotransferase linked to increased gluconeogenesis. | Animal model (high-fat diet) | Increased amino acid catabolism providing substrates for gluconeogenesis. | researchgate.net |

Molecular and Cellular Mechanisms Associated with L Ornithine

Enzymatic Interactions of L-Ornithine

L-ornithine serves as a substrate for several key enzymes, and its metabolism is tightly regulated. The study of these enzymatic interactions provides insight into the metabolic fate of ornithine and its role in cellular processes.

The kinetics of enzymes that metabolize L-ornithine have been characterized to understand their efficiency and substrate affinity. Three principal enzymes in ornithine metabolism are Ornithine Transcarbamylase (OTC), Ornithine Decarboxylase (ODC), and Ornithine Aminotransferase (OAT).

Ornithine Transcarbamylase (OTC): This mitochondrial enzyme is a key component of the urea (B33335) cycle, catalyzing the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403). wikipedia.org In humans, the wild-type OTC enzyme exhibits a significantly lower maximal activity compared to its E. coli counterpart. nih.gov A recurrent mutation, R277W, which leads to a milder form of OTC deficiency, results in a nearly 70-fold decrease in the enzyme's affinity for L-ornithine. nih.gov

Ornithine Decarboxylase (ODC): ODC is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis, the decarboxylation of ornithine to produce putrescine. wikipedia.orgfrontiersin.org The enzyme is active as a homodimer. frontiersin.org Kinetic studies of ODC from various organisms have been conducted. For instance, ODC from Aspergillus terreus shows a high affinity for L-ornithine with a Km of 0.9 mM and a Vmax of 4.8 µmol/mg/min. nih.gov The kcat for wild-type human ODC is approximately 225 min-1. researchgate.net

Table 1: Kinetic Parameters of Ornithine-Metabolizing Enzymes

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax or kcat | Reference |

|---|---|---|---|---|---|

| Ornithine Decarboxylase (ODC) | Aspergillus terreus | L-Ornithine | 0.9 | 4.8 µmol/mg/min | nih.gov |

| Ornithine Decarboxylase (ODC) | Human | L-Ornithine | - | ~225 min-1 (kcat) | researchgate.net |

| Ornithine Aminotransferase (OAT) | Rat Liver | L-Ornithine | - | - | nih.gov |

The three-dimensional structures of ornithine-metabolizing enzymes reveal the molecular basis for substrate recognition and catalysis.

Ornithine Transcarbamylase (OTC): Human OTC is a trimeric enzyme. nih.govresearchgate.net Each subunit consists of a carbamoyl phosphate-binding domain and an L-ornithine-binding domain. nih.govresearchgate.net The active site is located in the cleft between these two domains and includes residues from an adjacent subunit. nih.gov The binding of substrates induces a significant conformational change, leading to domain closure. rcsb.orgnih.gov The crystal structure of human OTC complexed with the bisubstrate analog N-phosphonacetyl-L-ornithine has been solved at 1.85 Å resolution. nih.gov In a complex with L-norvaline, a hydrophobic wall is formed by Leu-163, Leu-200, Met-268, and Pro-305, and the side chain of L-norvaline is positioned near Cys-303. rcsb.org

Ornithine Decarboxylase (ODC): The active form of ODC is a homodimer, with each monomer containing a barrel domain and a sheet domain. wikipedia.org The active site is located at the dimer interface in a cavity formed by loops from both monomers. wikipedia.orgacs.org The cofactor pyridoxal (B1214274) phosphate (PLP) is bound to a lysine (B10760008) residue (K69) at the C-terminus of the barrel domain. wikipedia.org Ornithine binds by forming a Schiff base with PLP. wikipedia.org

Ornithine Aminotransferase (OAT): OAT functions as a dimer, with each monomer having a large and a small domain. mdpi.comwikipedia.org The cofactor PLP binds to Lysine 292 through a Schiff base. wikipedia.org The binding of the substrate L-ornithine is thought to involve several key residues. Arg180 forms a salt bridge with the α-carboxylate group of ornithine, and Tyr55 forms a hydrogen bond with the α-amino group. nih.gov The neutralization of Arg413 by an ion pair with Glu235 is also believed to be crucial for the productive binding of ornithine. mdpi.comnih.gov

Table 2: Structural Features of Ornithine-Metabolizing Enzymes

| Enzyme | Quaternary Structure | Key Active Site Residues/Features | Reference |

|---|---|---|---|

| Ornithine Transcarbamylase (OTC) | Trimer | CP-binding domain, Ornithine-binding domain, Cys-303 | nih.govresearchgate.net |

| Ornithine Decarboxylase (ODC) | Homodimer | PLP cofactor bound to K69, active site at dimer interface | wikipedia.org |

| Ornithine Aminotransferase (OAT) | Dimer | PLP cofactor bound to K292, Arg180, Tyr55, Glu235, Arg413 | wikipedia.orgnih.gov |

The activity of ornithine-metabolizing enzymes is regulated by various molecules, including ornithine itself, its products, and synthetic analogues, which can act as inhibitors or activators.

Ornithine Transcarbamylase (OTC): The activity of OTC can be inhibited by substrate analogues. L-norvaline acts as an inhibitor, and when combined with carbamoyl phosphate, it forms a transition state analogue complex. nih.gov N-(phosphonoacetyl)-L-ornithine (PALO) is a potent bisubstrate analogue inhibitor that binds competitively with respect to both substrates. nih.gov

Ornithine Decarboxylase (ODC): ODC activity is subject to feedback regulation by polyamines, the products of the pathway it initiates. nih.gov Spermidine (B129725) and spermine (B22157) are more effective than putrescine at inhibiting ODC activity. nih.gov The analogue N1,N8-bis(ethyl)spermidine can also suppress ODC activity. nih.gov A well-known inhibitor of ODC is α-difluoromethylornithine (DFMO), an ornithine analogue that acts as a suicide inhibitor. frontiersin.orgnih.gov Other inhibitors include 1-amino-oxy-3-aminopropane (APA), which forms a stable covalent oxime with the PLP cofactor. nih.gov

Ornithine Aminotransferase (OAT): OAT is irreversibly inhibited by several compounds. (2S, 5S)-5-Fluoromethylornithine is a highly specific suicide inhibitor that forms a covalent adduct with the PLP cofactor. nih.gov L-canaline is another irreversible inhibitor that forms an oxime with PLP. mdpi.comapexbt.com Other reported inhibitors include gabaculine (B1211371) and 5-aminohexanoate. mdpi.com

Cellular Transport Mechanisms of L-Ornithine

The transport of L-ornithine across cellular and organellar membranes is a critical process, mediated by specific transporter proteins. This transport is essential for ornithine to reach the mitochondrial matrix for its role in the urea cycle and other metabolic pathways. wikipedia.org

Several transporters responsible for L-ornithine movement have been identified and characterized.

Ornithine Translocase 1 (ORNT1/SLC25A15): This transporter, also known as the mitochondrial ornithine/citrulline transporter, is a member of the mitochondrial carrier family. nih.govwikipedia.org It is primarily located in the inner mitochondrial membrane and facilitates the exchange of cytosolic ornithine for mitochondrial citrulline, a crucial step in the urea cycle. nih.govresearchgate.net The human ORNT1 has varying affinities for ornithine, with reported KM values ranging from the micromolar to millimolar range. nih.gov Defects in this transporter lead to hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome. researchgate.net

Cationic Amino Acid Transporter-1 (CAT-1/SLC7A1): CAT-1 is a high-affinity, low-capacity transporter for cationic amino acids, including ornithine, arginine, and lysine. uniprot.orgnih.gov It is part of the system y+ transport system and is found in the plasma membrane of various non-hepatic tissues. uniprot.orgarvojournals.org Studies in retinal pigment epithelial cells have shown that CAT-1 plays a significant role in ornithine uptake and that silencing its gene can reduce ornithine transport. arvojournals.orgnih.gov In a rat model of the inner blood-retinal barrier, the transport of L-ornithine was found to have a Km of 33.2 μM and was inhibited by other cationic amino acids, suggesting the involvement of CAT-1. arvojournals.org

The transport of L-ornithine is a regulated process, ensuring that its concentration is maintained within appropriate physiological limits.

Mitochondrial Transport: The expression of the mitochondrial ornithine transporter, ORNT1, is subject to hormonal regulation. In rat hepatocytes, ORNT1 mRNA levels are induced by cAMP analogs and glucocorticoids like dexamethasone, with a synergistic effect when both are present. nih.gov This coordinated regulation with the enzymes of the urea cycle ensures the efficient functioning of ammonia (B1221849) detoxification. nih.gov The induction by glucocorticoids requires ongoing protein synthesis, suggesting the involvement of an accessory protein factor. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Alternate Name |

|---|---|

| (2S)-2,5-diaminopentanoic acid | L-Ornithine |

| Carbamoyl phosphate | CP |

| Citrulline | - |

| Putrescine | - |

| Pyridoxal-5'-phosphate | PLP |

| α-Ketoglutarate | - |

| Glutamate-γ-semialdehyde | - |

| L-Glutamate | - |

| Proline | - |

| N-phosphonacetyl-L-ornithine | PALO |

| L-norvaline | - |

| Spermidine | - |

| Spermine | - |

| N1,N8-bis(ethyl)spermidine | - |

| α-Difluoromethylornithine | DFMO |

| 1-amino-oxy-3-aminopropane | APA |

| (2S, 5S)-5-Fluoromethylornithine | - |

| L-canaline | - |

| Gabaculine | - |

| 5-Aminohexanoate | - |

| Arginine | - |

| Lysine | - |

| Dexamethasone | - |

Intracellular Compartmentalization of Ornithine

L-ornithine, a non-proteinogenic amino acid, is strategically distributed within distinct cellular compartments, primarily the cytosol and mitochondria, reflecting its central role in intersecting metabolic pathways. This compartmentalization necessitates a sophisticated network of transport proteins and spatially segregated enzymes to manage its metabolic flux.

The transport of ornithine across the inner mitochondrial membrane is a critical control point. This process is mediated by specific members of the mitochondrial carrier family, including ornithine carrier 1 (ORC1) and ornithine carrier 2 (ORC2). nih.gov In the liver, ORC1 is essential for the urea cycle, where it catalyzes a crucial exchange of cytosolic ornithine for mitochondrial citrulline. nih.gov This transport ensures that ornithine, produced in the cytosol via arginase activity, can enter the mitochondrial matrix to participate in the subsequent steps of the cycle. nih.govsigmaaldrich.com Defects in this transport system can lead to severe metabolic disorders characterized by mitochondrial dysfunction. nih.govmdpi.com Studies in Neurospora have shown that while the majority of ornithine may be sequestered in vesicular compartments, rapid equilibration between mitochondrial and cytosolic pools is essential for normal growth. nih.gov

The enzymes responsible for ornithine metabolism are also distinctly localized, ensuring metabolic channeling and preventing futile cycles. Arginase, which produces ornithine and urea from arginine, exists in two isoforms with different localizations: Arginase I is a cytosolic enzyme, primarily in the liver, integral to the urea cycle, whereas Arginase II is located in the mitochondria of various tissues and is involved in regulating intracellular arginine and ornithine levels. wikipedia.orgnih.govnih.gov Conversely, enzymes that consume ornithine are found in both compartments. Ornithine transcarbamylase (OTC), which converts ornithine and carbamoyl phosphate to citrulline, is located in the mitochondrial matrix. wikipedia.orgnih.govabcam.com Ornithine aminotransferase (OAT), which links ornithine to glutamate (B1630785) and proline metabolism, is also a mitochondrial matrix enzyme in vertebrates. wikipedia.orgmdpi.comnih.gov Ornithine decarboxylase (ODC), the rate-limiting enzyme for polyamine synthesis, is predominantly a cytosolic protein. nih.govwikipedia.org However, its localization is dynamic; upon mitogenic stimulation or transformation, ODC can translocate to the nucleus and the cell surface, a process that appears to be regulated by its interaction with its regulatory protein, antizyme-1. nih.govembopress.org

Table 1: Subcellular Localization of Key Enzymes in Ornithine Metabolism

| Enzyme | Subcellular Location | Primary Function | References |

|---|---|---|---|

| Arginase I | Cytosol (primarily liver) | Hydrolyzes L-arginine to L-ornithine and urea as part of the urea cycle. | wikipedia.orgnih.gov |

| Arginase II | Mitochondria | Regulates intracellular arginine/ornithine levels for processes like polyamine synthesis. | wikipedia.orgnih.gov |

| Ornithine Transcarbamylase (OTC) | Mitochondrial Matrix | Catalyzes the formation of citrulline from ornithine and carbamoyl phosphate in the urea cycle. | wikipedia.orgnih.govresearchgate.net |

| Ornithine Aminotransferase (OAT) | Mitochondrial Matrix (in vertebrates) | Catalyzes the interconversion of ornithine and glutamate-5-semialdehyde, linking amino acid and proline metabolism. | wikipedia.orgmdpi.com |

| Ornithine Decarboxylase (ODC) | Cytosol (dynamic, can translocate to nucleus and cell surface) | Catalyzes the first and rate-limiting step in polyamine biosynthesis (ornithine to putrescine). | wikipedia.orgnih.govembopress.org |

Signaling Pathways Modulated by L-Ornithine and its Metabolites

L-ornithine and its metabolic derivatives are not merely intermediates in biosynthetic and catabolic pathways; they are active signaling molecules that modulate fundamental cellular processes through intricate mechanisms.

The conversion of ornithine to polyamines—putrescine, spermidine, and spermine—by ornithine decarboxylase (ODC) is a pivotal regulatory node. nih.gov Polyamines are essential polycations that play a central role in cell growth, proliferation, and differentiation. nih.govphysiology.org Their intracellular concentrations are tightly regulated and are observed to increase significantly during cell cycle progression. nih.gov

Due to their positive charge at physiological pH, polyamines readily interact with negatively charged macromolecules such as DNA and RNA. nih.gov This interaction helps to neutralize the phosphate backbone, leading to the compaction and stabilization of DNA structure. Beyond structural stabilization, polyamines are directly implicated in the maintenance of genome integrity. Research has demonstrated a novel function for polyamines in promoting homology-directed DNA repair, a major pathway for fixing DNA double-strand breaks. nih.gov Mechanistic studies revealed that polyamines enhance the DNA strand exchange activity of the RAD51 recombinase. nih.gov This effect is achieved by facilitating the capture of the homologous duplex DNA by the RAD51-single-stranded DNA (ssDNA) nucleoprotein filament, a critical step in initiating the repair process. nih.gov

The influence of ornithine-derived polyamines extends to the regulation of gene expression and protein synthesis. Polyamines can modulate the expression of various genes, including proto-oncogenes such as c-myc and c-fos, which are critical for cell cycle control. nih.gov

A remarkable mechanistic example of ornithine-mediated regulation of protein synthesis has been elucidated in bacteria. In Escherichia coli and other γ-proteobacteria, the expression of the inducible ornithine decarboxylase, SpeF, is controlled by a nascent peptide sensor for ornithine. nih.gov Upstream of the speF gene lies a short open reading frame encoding a leader peptide called SpeFL. During its translation, the SpeFL peptide, in conjunction with the ribosomal exit tunnel, forms a highly selective binding pocket for an ornithine molecule. When intracellular ornithine concentrations are high, ornithine binds within this pocket. This binding event stabilizes a specific conformation of the nascent peptide that causes the ribosome to stall its translation. The stalled ribosome physically blocks a downstream transcription termination site, thereby preventing premature Rho-dependent termination of the messenger RNA (mRNA). This allows for the complete transcription and subsequent translation of the SpeF enzyme, thus upregulating polyamine synthesis in direct response to the availability of its precursor, ornithine. nih.gov

L-ornithine can act as a direct allosteric effector by binding to specific regulatory proteins, particularly in microbial systems, to control gene expression. In Bacillus subtilis, the degradation of arginine is controlled by the regulatory protein RocR, a member of the AAA+ ATPase family of transcriptional activators. nih.gov Ornithine functions as the specific inducer molecule for this system. It binds directly to the N-terminal PAS domain of the RocR protein. This binding event triggers a conformational change that activates the protein's ATPase activity, which in turn remodels the RNA polymerase-promoter complex, leading to the transcriptional activation of the roc operon genes required for arginine and ornithine catabolism. nih.gov

The previously mentioned SpeFL system in E. coli also represents a direct interaction of ornithine with a complex regulatory element—the nascent peptide-ribosome complex—to control gene expression. nih.gov Furthermore, ornithine metabolism is linked to stress responses and virulence. In the foodborne pathogen Listeria monocytogenes, an enzyme that functions as both an ornithine and putrescine carbamoyltransferase is induced at the transcriptional level in response to acid stress. The absence of this enzyme impairs the bacterium's ability to survive in acidic environments, indicating that ornithine metabolism plays a role in acid tolerance and potentially in virulence. microbiologyresearch.org In Staphylococcus aureus, enzymes involved in ornithine metabolism have been linked to biofilm development. wikipedia.org These examples highlight how ornithine can serve as a direct signal of metabolic status, interacting with specific molecular switches to fine-tune gene expression and cellular physiology in response to environmental cues.

Analytical and Characterization Methodologies for Acetic Acid, 2s 2,5 Diaminopentanoic Acid in Research

Chromatographic Techniques for L-Ornithine Acetate (B1210297) Quantification

Chromatography is a cornerstone for the separation and quantification of L-ornithine from complex biological matrices or pharmaceutical formulations. These methods leverage the physicochemical properties of the amino acid to achieve separation from other components.

High-Performance Liquid Chromatography (HPLC) Methods (e.g., with pre-column derivatization)

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration (RP-HPLC), is a powerful and widely used method for the analysis of amino acids like L-ornithine. nih.gov Since amino acids often lack a strong chromophore for UV detection, a derivatization step is typically required to enhance their detectability. axionlabs.com This process can be automated to improve reproducibility. axionlabs.comresearchgate.net

Pre-column derivatization involves reacting the amino acid with a labeling reagent before injection into the HPLC system. actascientific.comactascientific.com Several reagents are commonly used for this purpose:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. actascientific.comnih.gov This method is known for its high sensitivity, though the derivatives can be unstable, often necessitating automated online derivatization. nih.govaxionlabs.com

Phenylisothiocyanate (PITC): Reacts with both primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives, which are stable and can be detected by UV absorbance at 254 nm. ingentaconnect.comcreative-proteomics.com This method has been successfully applied to the determination of ornithine-aspartate in injections. ingentaconnect.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amino acids to yield stable, highly fluorescent derivatives. nih.govaxionlabs.com

The choice of derivatization agent and chromatographic conditions allows for tailored assays with high sensitivity and resolution. nih.govcreative-proteomics.com For instance, a validated RP-HPLC method for L-ornithine L-aspartate (LOLA) utilized a C18 column with UV detection at 225 nm. impactfactor.org Another approach, termed in-needle Pre-column Derivatization for Amino acid Quantification (iPDAQ), automates the derivatization process within the autosampler, streamlining the workflow and improving precision for ornithine analysis. nih.gov

| Derivatization Reagent | Column Type | Mobile Phase Example | Detection | Key Features | Reference |

|---|---|---|---|---|---|

| Phenylisothiocyanate (PITC) | Diamonsil C18 (250 mm x 4.6 mm, 5 µm) | Gradient elution with A: 0.1M Sodium Acetate buffer (pH 6.5)/Acetonitrile (93:7) and B: Acetonitrile/Water (80:20) | UV at 254 nm | Stable derivatives; suitable for both primary and secondary amines. | ingentaconnect.com |

| o-Phthalaldehyde (OPA) / 2-Mercaptoethanol | Reversed-Phase | Not specified | Fluorescence | High sensitivity; requires automated derivatization due to adduct instability. | nih.govnih.gov |

| OPA / FMOC-Cl | Not specified | Not specified | Not specified | Automated procedure allows for analysis of both primary (OPA) and secondary (FMOC) amino acids. | axionlabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the quantitative analysis of volatile and thermally stable compounds. rjptonline.org For non-volatile molecules like amino acids, a chemical derivatization step is essential to increase their volatility and thermal stability. researchgate.net

Commonly, this involves a two-step process, such as esterification followed by acylation. nih.gov For example, amino acids can be derivatized to their methyl ester pentafluoropropionyl (PFP) derivatives. nih.govnih.gov However, a critical consideration in GC-MS analysis of ornithine is the potential for analytical artifacts. Certain derivatization procedures, particularly those involving acidic conditions, can cause the conversion of other urea (B33335) cycle amino acids, such as arginine and citrulline, into ornithine, leading to inaccurate quantification. researchgate.netnih.gov Careful selection of the derivatization strategy is therefore paramount. Reversing the order of derivatization (acylation followed by esterification) has been investigated to overcome these challenges and allow for the distinct analysis of citrulline and ornithine. nih.gov

The GC-MS method provides robust quantification, often using stable isotope-labeled analogs of the analyte as internal standards to correct for variations during sample preparation and analysis. nih.gov

| Parameter | Example Condition 1 | Example Condition 2 | Reference |

|---|---|---|---|

| Derivatization Agents | Pentafluoropropionic anhydride (B1165640) (PFPA) and 2M HCl/CH₃OH | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | nih.gov |

| Column | Fused-silica capillary column (e.g., Optima 17, 15 m x 0.25 mm, 0.25 µm) | DB5MS capillary column (30 m x 0.25 mm, 0.25 µm) | researchgate.netnih.gov |

| Carrier Gas | Helium at 1.0 mL/min | Helium | researchgate.netnih.gov |

| Ionization Mode | Electron Ionization (EI) or Negative-Ion Chemical Ionization (NICI) | Electron Ionization (EI) | nih.govnih.gov |

| Detection | Single Quadrupole Mass Spectrometer (Scan or SIM mode) | Mass Selective Detector | researchgate.netnih.govnih.gov |

Ion-Exchange Chromatography Applications

Ion-Exchange Chromatography (IEC) is considered a reference or classical method for amino acid analysis due to its high precision and ability to resolve a wide range of amino acids in a single run. 193.16.218 The technique separates amino acids based on their net charge, which is dependent on the pH of the mobile phase.

In IEC, a column packed with a charged resin (typically a cation-exchange resin for amino acid analysis) is used. 193.16.218 Amino acids are loaded onto the column at a low pH, where they carry a net positive charge and bind to the negatively charged resin. They are then eluted by sequentially increasing the pH and/or ionic strength of the buffer, which alters their net charge and affinity for the resin. 193.16.218 Lithium buffer systems are often employed for complex biological samples. 193.16.218

Detection is commonly achieved by post-column derivatization with ninhydrin (B49086), which reacts with the separated amino acids to form a colored compound that can be measured spectrophotometrically. 193.16.218researchgate.net IEC has been historically used to demonstrate the presence of ornithine in protein hydrolysates, such as gelatin, where it can be formed from the degradation of arginine during processing. researchgate.netnih.gov

Spectroscopic Characterization of L-Ornithine Acetate

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of L-ornithine acetate. researchgate.net These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the chemical structure of organic molecules in solution. nd.eduethernet.edu.et Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to identify the carbon-hydrogen framework of L-ornithine.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For L-ornithine, distinct signals are observed for the protons at the alpha-carbon (α-CH), the delta-carbon (δ-CH₂), and the beta and gamma carbons (β,γ-CH₂). nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals corresponding to the carboxyl carbon (COO⁻), the alpha-carbon (α-C), and the carbons of the side chain (β-C, γ-C, δ-C) can be assigned. nih.govfoodb.ca

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural confirmation. COSY identifies proton-proton couplings within the molecule, establishing the connectivity between adjacent CH, CH₂, and CH₃ groups. researchgate.net HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. nih.govresearchgate.net

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| α-Carbon (C2) | ~3.77 | ~57.0 | nih.gov |